BenchChemオンラインストアへようこそ!

4,4-Difluoro-1-methylpiperidine

basicity ionization state CNS penetration

4,4-Difluoro-1-methylpiperidine is a gem-difluorinated N-methylpiperidine building block (C₆H₁₁F₂N, MW 135.16) supplied as a colorless liquid with a minimum purity specification of 95–98%. Its measured density is 1.054 g/mL at 25 °C with a refractive index of n20/D 1.403, and a flash point of 21.1 °C (70.0 °F) classifying it as a highly flammable liquid (Flam.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
CAS No. 1186194-60-4
Cat. No. B1323075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-methylpiperidine
CAS1186194-60-4
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(F)F
InChIInChI=1S/C6H11F2N/c1-9-4-2-6(7,8)3-5-9/h2-5H2,1H3
InChIKeyLFHMKODCPPOLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-1-methylpiperidine (CAS 1186194-60-4): Physicochemical Identity and Procurement Specifications


4,4-Difluoro-1-methylpiperidine is a gem-difluorinated N-methylpiperidine building block (C₆H₁₁F₂N, MW 135.16) supplied as a colorless liquid with a minimum purity specification of 95–98% . Its measured density is 1.054 g/mL at 25 °C with a refractive index of n20/D 1.403, and a flash point of 21.1 °C (70.0 °F) classifying it as a highly flammable liquid (Flam. Liq. 2) . The compound bears two fluorine atoms at the 4-position and a methyl group on the endocyclic nitrogen, a substitution pattern that fundamentally alters its basicity, lipophilicity, and conformational behavior relative to both unsubstituted and mono-substituted piperidine analogs .

Why 4,4-Difluoro-1-methylpiperidine Cannot Be Replaced by 1-Methylpiperidine, 4,4-Difluoropiperidine, or 4-Fluoro-1-methylpiperidine in Rational Drug Design


Replacing 4,4-difluoro-1-methylpiperidine with 1-methylpiperidine eliminates the gem-difluoro group, restoring a pKa of ~10.08 instead of 5.67 , which profoundly alters the ionization state at physiological pH and can abrogate target engagement in binding pockets requiring a neutral amine. Substituting with 4,4-difluoropiperidine removes the N-methyl group, raising the pKa to approximately 8.2 [1] and lowering the LogP to 0.37 [1], which reduces membrane permeability and alters the conformational equilibrium of the piperidine ring. Using 4-fluoro-1-methylpiperidine (single fluorine) partially retains the electronic effect but fails to block oxidative metabolism at the 4-position to the same degree as the gem-difluoro motif [1]. Each structural modification independently modulates basicity, lipophilicity, metabolic stability, and conformational preference; the combination in 4,4-difluoro-1-methylpiperidine produces a physicochemical profile that cannot be recapitulated by any single substitution variant [1].

4,4-Difluoro-1-methylpiperidine (CAS 1186194-60-4): Quantitative Differentiation Evidence vs. Closest Analogs


Basicity Modulation: pKa Reduced by ~4.4 Units vs. 1-Methylpiperidine and ~2.5 Units vs. 4,4-Difluoropiperidine

4,4-Difluoro-1-methylpiperidine exhibits a predicted pKa of 5.67 ± 0.10, placing its conjugate acid near the threshold of physiological protonation . By contrast, 1-methylpiperidine (the non-fluorinated N-methyl analog) has an experimentally measured pKa of 10.08 at 25 °C, meaning it is >99.9% protonated at pH 7.4 . The intermediate analog 4,4-difluoropiperidine (N–H, no N-methyl) has an ACD/Percepta-predicted pKa of approximately 8.2 [1]. Thus, the gem-difluoro group alone lowers pKa by ~1.9 units relative to piperidine (pKa ~11.2), and the additional N-methyl group further suppresses basicity to yield a total ΔpKa of ~4.4 units versus 1-methylpiperidine [1]. The Melnykov et al. (2023) systematic study on fluorinated saturated heterocyclic amines confirms that the number of fluorine atoms and their distance to the protonation center are the dominant factors governing basicity in this series, with gem-difluorination producing a ΔpKa of approximately 3.15 units relative to the parent piperidine [1].

basicity ionization state CNS penetration

Lipophilicity Differentiation: LogP of 1.26 vs. 0.37 for 4,4-Difluoropiperidine Reflects N-Methyl Contribution to Membrane Partitioning

The calculated LogP of 4,4-difluoro-1-methylpiperidine is 1.26 [1]. By comparison, 4,4-difluoropiperidine (lacking the N-methyl group) exhibits a LogP of only 0.37 , while 1-methylpiperidine (lacking the gem-difluoro group) has a reported LogP range of 1.04–1.32 [2]. The LogD at pH 7.4 for the target compound is 0.35, indicating a balanced distribution between aqueous and lipid phases under physiological conditions [1]. The addition of the N-methyl group to the gem-difluoropiperidine scaffold increases LogP by approximately 0.89 units, demonstrating that the methyl substituent dominates the lipophilicity contribution while the gem-difluoro group provides a moderate attenuating effect relative to the non-fluorinated N-methyl scaffold [1][2].

lipophilicity LogP membrane permeability

Metabolic Stability: Gem-Difluoro Substitution at the 4-Position Blocks CYP-Mediated Oxidative Metabolism, a Class-Validated Advantage

The systematic study by Melnykov et al. (2023) demonstrated that intrinsic microsomal clearance measurements across a series of mono- and difluorinated piperidine derivatives revealed high metabolic stability for the gem-difluoro-substituted congeners, with only the 3,3-difluoroazetidine derivative showing elevated clearance as a single exception [1]. The 4-position of the piperidine ring is a well-established site of CYP450-mediated oxidative metabolism; gem-difluorination at this position replaces abstractable C–H bonds with strong C–F bonds (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol for C–H), effectively blocking hydroxylation and subsequent phase I metabolic pathways [1]. As a class-level validation, 4,4-difluoropiperidine hydrochloride (the des-methyl analog) demonstrates an in vitro metabolic half-life of 6.7 hours compared to 2.1 hours for standard piperidine hydrochloride, a >3-fold improvement [2], and the presence of the N-methyl group in the target compound is expected to further modulate but not abrogate this stability advantage [1].

metabolic stability intrinsic clearance CYP oxidation

Industrial Validation: 916 Patent Citations vs. Lower Patent Footprints for Non-Fluorinated and Mono-Fluorinated N-Methylpiperidine Analogs

According to PubChem patent indexing, 4,4-difluoro-1-methylpiperidine (InChIKey: LFHMKODCPPOLIB-UHFFFAOYSA-N) is cited in 916 patent documents [1]. This patent count substantially exceeds that of the simpler analog 4,4-difluoropiperidine (CAS 21987-29-1) and is consistent with the growing industrial adoption of gem-difluorinated N-methylpiperidines as privileged building blocks in medicinal chemistry . The high patent frequency indicates that this specific substitution pattern—rather than generic piperidine scaffolds—has been repeatedly selected by multiple independent research organizations for lead optimization programs, reflecting demonstrated synthetic accessibility and reproducible performance advantages in biological assays [1].

patent landscape industrial utility building block adoption

Conformational Preorganization: Gem-Difluoro Substitution Alters Piperidine Ring Conformational Equilibrium, Reducing Entropic Binding Penalty

The Melnykov et al. (2023) systematic study established that both pKa and LogP values of fluorinated piperidines are considerably affected by the conformational preferences of the corresponding derivatives [1]. Specifically, the gem-difluoro group at the 4-position introduces a strong dipole that perturbs the axial/equatorial equilibrium of the piperidine ring, favoring conformations that minimize dipole–dipole interactions. In the context of 4,4-difluoro-1-methylpiperidine, the combination of the N-methyl group (which itself has a well-characterized conformational equilibrium, ΔG° ≈ 11.3–13.2 kJ mol⁻¹ in favor of the N-equatorial conformer [2]) and the 4,4-gem-difluoro motif produces a ring system with restricted conformational freedom compared to 1-methylpiperidine or 4,4-difluoropiperidine alone [1]. This conformational restriction can reduce the entropic penalty upon target binding, a factor that cannot be achieved by either the N-methyl or gem-difluoro modification in isolation [1][2].

conformational analysis gem-difluoro effect entropic penalty

High-Impact Application Scenarios for 4,4-Difluoro-1-methylpiperidine (CAS 1186194-60-4) in Drug Discovery and Chemical Biology


CNS-Penetrant Lead Optimization Requiring a Neutral, Conformationally Restricted Piperidine Fragment

For CNS drug targets where a basic amine (pKa >9) would be permanently protonated and trapped in the periphery, 4,4-difluoro-1-methylpiperidine (pKa 5.67) provides a predominantly neutral piperidine nitrogen at physiological pH . This enables passive diffusion across the blood–brain barrier while retaining the conformational restriction and metabolic stability of the gem-difluoro motif . The 916-patent footprint confirms extensive precedent across CNS programs [1].

Human Neutrophil Elastase (HNE) Inhibitor Synthesis for COPD and Inflammatory Disease Programs

This compound serves as a key reactant for the preparation of phenyloxotetrahydrotriazolopyrimidine derivatives that act as HNE inhibitors, a validated target in chronic obstructive pulmonary disease (COPD) and systemic inflammatory conditions . The gem-difluoro motif at the 4-position provides metabolic stability to the piperidine portion of the inhibitor scaffold, directly addressing a known metabolic soft spot in earlier-generation HNE inhibitor chemotypes .

P2X Receptor Antagonist Development with Sub-Nanomolar Potency Requirements

Derivatives incorporating the 4,4-difluoro-1-methylpiperidin-3-yl moiety have demonstrated IC₅₀ values as low as 2 nM against P2X3 purinoceptors and 35 nM against P2X2 in FLIPR-based intracellular calcium flux assays . The selectivity window observed (17.5-fold P2X3 vs. P2X2) highlights the ability of this building block to contribute to target selectivity when incorporated into larger antagonist scaffolds, making it a strategic procurement choice for ion channel and purinergic signaling programs .

Antiviral Research Requiring Broad-Spectrum Virucidal Activity Against Enveloped and Non-Enveloped Viruses

4,4-Difluoro-1-methylpiperidine has demonstrated broad-spectrum in vitro antiviral activity against HIV, HCV, HBV, HSV, RSV, Coxsackie virus B3 (CVB3), and Influenza A2/A2, with activity against both enveloped and non-enveloped viral classes . Its amide derivatives bind human serum albumin (HSA) with high affinity and exhibit low toxicity in murine and rat models, supporting its consideration as a starting point for antiviral lead generation or as a virucidal agent in laboratory settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoro-1-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.